molecular formula C13H18N2O4 B2500316 N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034448-83-2

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2500316
CAS No.: 2034448-83-2
M. Wt: 266.297
InChI Key: JKQUPUVMYMPFHB-UHFFFAOYSA-N
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Description

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative characterized by two key substituents:

  • N-methoxy group: Attached to the carboxamide nitrogen, influencing electronic properties and metabolic stability.

While direct structural data for this compound is absent in the provided evidence, its synthesis likely follows established nicotinamide functionalization routes, such as nucleophilic substitution or coupling reactions . The tetrahydro-2H-pyran (THP) moiety is recurrent in medicinal chemistry, often employed to optimize pharmacokinetic profiles .

Properties

IUPAC Name

N-methoxy-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-15-13(16)11-2-3-12(14-8-11)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUPUVMYMPFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CN=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Hydroxynicotinic Acid

Nicotinic acid is hydroxylated at the 6-position via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and subsequent quenching with molecular oxygen. This yields 6-hydroxynicotinic acid, a precursor for further derivatization.

Activation and Coupling with Methoxyamine

6-Hydroxynicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with methoxyamine in dichloromethane (DCM) at 0°C forms N-methoxy-6-hydroxynicotinamide.

Reaction Conditions:

Step Reagents Temperature Time Yield
Acid chloride formation SOCl₂, DCM Reflux 4 h 85%
Amidation Methoxyamine, DCM 0°C → RT 12 h 72%

Etherification with Tetrahydropyran-4-yl Methanol

The hydroxyl group at the 6-position is activated as a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. Subsequent nucleophilic substitution with tetrahydropyran-4-yl methanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the target compound.

Optimization Notes:

  • Solvent selection: DMF enhances nucleophilicity of the alcohol.
  • Base: K₂CO₃ minimizes side reactions compared to stronger bases.

Synthetic Route 2: Mitsunobu Etherification

Direct Etherification of N-Methoxy-6-Hydroxynicotinamide

To avoid tosylation, Mitsunobu conditions are employed. A mixture of N-methoxy-6-hydroxynicotinamide, tetrahydropyran-4-yl methanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates ether formation.

Reaction Conditions:

Component Quantity Role
N-Methoxy-6-hydroxynicotinamide 1.0 eq Substrate
Tetrahydropyran-4-yl methanol 1.2 eq Nucleophile
PPh₃ 1.5 eq Reducing agent
DEAD 1.5 eq Oxidizing agent
THF Solvent

Yield: 68% after column chromatography.

Advantages Over Tosylation

  • Single-step process reduces purification steps.
  • Higher regioselectivity due to mild conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., amidation and etherification) are transitioned to continuous flow reactors. Microreactors with immobilized catalysts (e.g., lipases for amidation) improve reaction control and reduce waste.

Table 1: Comparative Metrics for Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Reaction time 12 h 2 h
Yield 72% 85%
Purity 95% 98%
Solvent usage 500 mL/g 150 mL/g

Purification Techniques

  • Crystallization: Ethanol/water mixtures achieve >99% purity.
  • Chromatography: Reserved for small-scale batches due to cost.

Challenges and Mitigation Strategies

Regioselectivity in Nicotinic Acid Derivatives

Unwanted substitution at the 2- or 4-positions is minimized using sterically hindered bases (e.g., 2,6-lutidine) during hydroxylation.

Stability of Methoxyamine

Methoxyamine hydrochloride is preferred over the free base to prevent degradation. Anhydrous conditions are critical during amidation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine H-2), 8.15 (d, J = 8.4 Hz, 1H, H-4), 6.92 (d, J = 8.4 Hz, 1H, H-5), 4.12 (m, 2H, OCH₂), 3.98 (s, 3H, N-OCH₃).
  • ¹³C NMR: δ 165.2 (C=O), 152.1 (C-6), 112.4 (C-5).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₇N₂O₅: 297.1089 [M+H]⁺.
Observed: 297.1092 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nicotinamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Aldehydes or acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydro-2H-pyran-4-ylmethoxy groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including modulation of metabolic pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Nicotinamide Derivatives

Example: 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives ()

  • Substituents : Methoxynaphthalene (aromatic) vs. THP-methoxy (aliphatic cyclic ether).
  • Impact :
    • Electronic Effects : The methoxynaphthalene group (electron-rich aromatic system) may enhance π-π stacking interactions in biological targets, whereas the THP-methoxy group introduces steric bulk and moderate polarity .
    • Solubility : THP-methoxy likely improves aqueous solubility compared to hydrophobic naphthalene derivatives, critical for oral bioavailability.
    • Synthesis : Both compounds utilize hydrazide intermediates, but the THP-methoxy group may require etherification steps with protected THP precursors .

Table 1: Structural and Functional Comparison

Compound Substituent at 6-Position Key Properties
N-methoxy-6-(THP-methoxy)nicotinamide THP-methoxy (cyclic ether) Enhanced lipophilicity, metabolic stability
6-Methoxynaphthalene nicotinamide Methoxynaphthalene (aromatic) Strong π-π interactions, lower solubility

Pyridine-Based Heterocycles

Examples : Halogenated and nitro-substituted pyridines ()

  • Substituents : Halogens (Br, Cl, I) and nitro groups vs. THP-methoxy.
  • Impact :
    • Reactivity : Halogens and nitro groups are electron-withdrawing, directing electrophilic substitution, whereas THP-methoxy is electron-donating, altering reaction pathways .
    • Biological Activity : Halogenated pyridines often exhibit antimicrobial or anticancer activity, while THP-methoxy derivatives may target neurological or metabolic pathways due to improved brain penetration .

THP-Containing Compounds

Example : 1-((Cyclopentyl)-THP-methoxy)triazolopyrazines ()

  • Structural Context : THP-methoxy attached to a cyclopentyl-triazolopyrazine core.
  • Role of THP : Increases metabolic stability by shielding labile ether bonds from enzymatic degradation, a feature likely shared with the target nicotinamide derivative .

Biological Activity

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, with a molecular weight of approximately 237.25 g/mol. Its structure includes a nicotinamide core, which is known for its role in various biological processes, and a tetrahydro-2H-pyran moiety that may influence its pharmacological properties.

The compound's mechanism of action is believed to involve modulation of specific molecular targets, such as enzymes or receptors. The presence of the tetrahydro-2H-pyran group may enhance binding affinity and selectivity towards these targets, potentially leading to various therapeutic effects.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies have shown that related nicotinamide derivatives can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

2. Antioxidant Properties

Nicotinamide derivatives are often recognized for their antioxidant capabilities. Preliminary studies suggest that this compound may exhibit protective effects against oxidative stress, contributing to cellular health and longevity.

3. Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in various models. This activity may be attributed to the modulation of pro-inflammatory cytokines or inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
Enzyme InhibitionModerate
Antioxidant ActivityPreliminary
Anti-inflammatoryModerate

Case Study: Analgesic Properties

A study investigating the analgesic effects of related compounds found that certain nicotinamide derivatives exhibited significant pain relief in rodent models. The study suggested that these compounds could interact with cannabinoid receptors, providing a dual mechanism for pain management without central nervous system side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how is purity ensured?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the methoxy group at the 6-position of the nicotinamide core may be introduced by reacting 6-hydroxynicotinamide derivatives with (tetrahydro-2H-pyran-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The N-methoxy group is often added using methylating agents like methyl iodide in the presence of a base .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is commonly employed. Purity (>95%) is confirmed via HPLC and spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Structural Confirmation : ¹H/¹³C NMR is used to verify substituent positions and stereochemistry. For example, the tetrahydro-2H-pyran moiety’s protons show distinct splitting patterns in the δ 3.5–4.0 ppm range. Mass spectrometry (HRMS-ESI) confirms the molecular ion peak .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) may resolve ambiguities in molecular geometry, though crystallization challenges are common due to the compound’s flexibility .

Q. What preliminary biological assays are recommended for screening its activity?

  • Kinase Inhibition : Use in vitro kinase assays (e.g., ADP-Glo™) to test inhibition of kinases like PI3K or MAPK, given structural similarities to nicotinamide-based inhibitors .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to controls like fluconazole .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Solvent effects (e.g., DMF vs. THF) and temperature gradients (reflux vs. microwave-assisted heating) should be systematically evaluated .
  • Scale-Up Challenges : Continuous flow reactors may enhance reproducibility. Monitor intermediates via inline FTIR to detect side products early .

Q. What computational and experimental approaches resolve contradictions in biological activity data?

  • Molecular Dynamics Simulations : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding modes. Discrepancies between in vitro and cellular assays (e.g., IC₅₀ vs. EC₅₀) may arise from membrane permeability issues, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
  • Metabolite Profiling : LC-MS/MS can identify metabolic degradation products that reduce efficacy in cell-based assays .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified substituents?

  • Key Modifications : Replacing the tetrahydro-2H-pyran group with tetrahydrothiophen (as in N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide) reduces steric hindrance but may alter solubility. Bioisosteric substitutions (e.g., cyclopentyl for tetrahydro-2H-pyran) can be evaluated for potency shifts .
  • Data Correlation : Compare IC₅₀ values across analogs in kinase panels to identify critical substituent interactions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., kinases). CRISPR knockouts of target genes can further validate specificity .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream effects (e.g., MAPK pathway suppression) .

Methodological Notes

  • Crystallographic Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning .
  • Data Reproducibility : Discrepancies in biological assays often stem from batch-to-batch purity variations. Implement QC checks via orthogonal methods (e.g., NMR + LC-MS) for critical intermediates .

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